molecular formula C14H13ClN2OS B2499642 N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 850624-97-4

N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2499642
CAS RN: 850624-97-4
M. Wt: 292.78
InChI Key: HFCNIFFOOODOHN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as CMSP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. Specifically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide in scientific research is its potential to inhibit the activity of enzymes involved in inflammation, cancer cell growth, and neurodegeneration. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been synthesized using various methods, allowing for optimization of yield. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

There are several potential future directions for research involving N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of inflammation and pain, with the goal of developing new therapies for inflammatory diseases and chronic pain. Another direction is to investigate its potential as an anti-cancer agent, with the goal of developing new therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and its potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been achieved using different methods, including the reaction of 4-chloro-2-methylphenylamine with 2-methylsulfanylpyridine-3-carboxylic acid in the presence of coupling reagents. Another method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloro-2-methylphenyl isocyanate in the presence of a base. These methods have yielded varying amounts of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and have been optimized for maximum yield.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9-8-10(15)5-6-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCNIFFOOODOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide

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